molecular formula C7H4Br2F3N B1315019 2,4-Dibromo-5-(trifluoromethyl)aniline CAS No. 24115-24-0

2,4-Dibromo-5-(trifluoromethyl)aniline

Cat. No.: B1315019
CAS No.: 24115-24-0
M. Wt: 318.92 g/mol
InChI Key: LHDNHSKFNNUECM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Br2F3N. It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to an aniline ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(trifluoromethyl)aniline typically involves the bromination of 5-(trifluoromethyl)aniline. One common method includes the reaction of 5-(trifluoromethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-Bromo-5-(trifluoromethyl)aniline: Contains only one bromine atom, leading to variations in chemical behavior and uses[][6].

Uniqueness

2,4-Dibromo-5-(trifluoromethyl)aniline is unique due to the presence of both bromine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research and industrial applications[6][6].

Properties

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNHSKFNNUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481220
Record name 2,4-Dibromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24115-24-0
Record name 2,4-Dibromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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